![molecular formula C16H22N4O4 B2988967 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1428366-75-9](/img/structure/B2988967.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a bicyclic system with a pyrazole ring fused to an oxazine ring. It also has a piperazine ring, which is a common motif in pharmaceuticals due to its ability to increase solubility and bioavailability .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolo[5,1-b][1,3]oxazine ring, followed by the introduction of the piperazine ring. The tetrahydrofuran-2-carbonyl group could be introduced through a carbonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused ring system and the piperazine ring. The presence of nitrogen atoms in the rings would likely result in a polar molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and a carbonyl group would likely result in a polar molecule with potential for hydrogen bonding .Applications De Recherche Scientifique
Anticancer Research
The pyrazolo[5,1-b][1,3]oxazine core of the compound is structurally similar to other heterocyclic compounds that have shown promising anticancer activities . This suggests that it could be used as a lead compound for synthesizing analogs with potential anticancer properties. Its ability to fuse with other pharmacophores makes it a valuable scaffold for drug design.
Antiviral Agents
Compounds with pyrazole moieties, like our compound of interest, are known to exhibit a broad spectrum of pharmacological activities, including antiviral effects . This compound could be explored for its efficacy against various viral infections, potentially leading to the development of new antiviral medications.
TRK Inhibitors for Cancer Treatment
The pyrazolo[5,1-b][1,3]oxazine derivatives have been evaluated as TRK inhibitors, which are important in the treatment of cancers caused by continuous activation and overexpression of TRK proteins . These inhibitors can help in the proliferation and differentiation of cells, making them crucial in targeted cancer therapies.
Neurotrophic Factor Modulation
Given the structural similarity to pyrazolo[3,4-b]pyridine derivatives, this compound might influence neurotrophic factors such as NGF and BDNF . These factors are vital for neuronal growth and survival, indicating potential applications in neurodegenerative disease research.
Kinase Inhibition
The compound’s structure suggests potential use in kinase inhibition. Kinases play a significant role in signal transduction and cell regulation, and their inhibitors are valuable in treating diseases like cancer . The compound could be a starting point for developing selective kinase inhibitors.
Drug-Induced Liver Injury Minimization
Derivatives of the compound have been explored for their potential to minimize the risk of drug-induced liver injury . This is particularly important in the development of safer pharmaceuticals, as liver toxicity is a common reason for the withdrawal of drugs from the market.
Orientations Futures
Propriétés
IUPAC Name |
[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-14(12-11-17-20-4-2-10-24-16(12)20)18-5-7-19(8-6-18)15(22)13-3-1-9-23-13/h11,13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKZOKCILRXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)
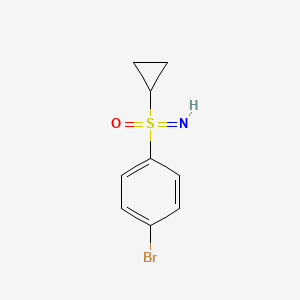
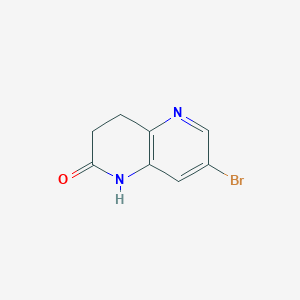
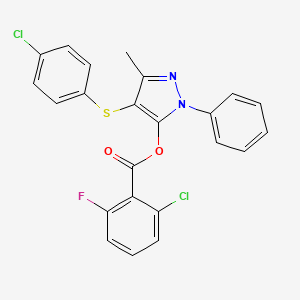

![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)
![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)
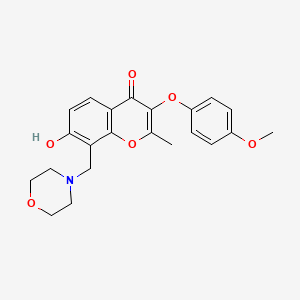
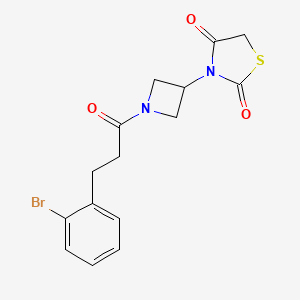
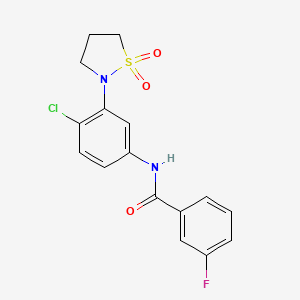
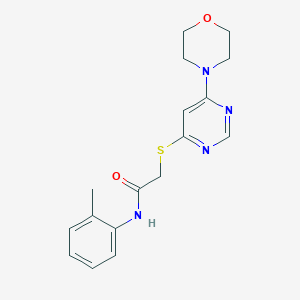
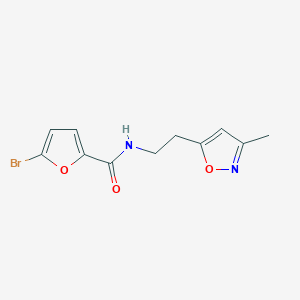
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2988907.png)